Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate
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Overview
Description
Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[55]undecan-4-yl)carbamate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a spirocyclic precursor, which undergoes a series of reactions including alkylation, carbamation, and cyclization to form the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate
- Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate hydrochloride
Uniqueness
Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H34N2O3 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-(2-phenyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate |
InChI |
InChI=1S/C22H34N2O3/c1-5-24(20(25)27-21(2,3)4)18-15-19(17-9-7-6-8-10-17)26-22(16-18)11-13-23-14-12-22/h6-10,18-19,23H,5,11-16H2,1-4H3 |
InChI Key |
QOVRNWKCONNTEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CC(OC2(C1)CCNCC2)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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